1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine
Overview
Description
1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine: is a chemical compound with the molecular formula C19H29N3O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit several enzymes, including cholinesterases, cytochrome p450, and acetylcholinesterase .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through these structural features.
Biochemical Pathways
Compounds containing piperazine rings are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The compound’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds suggest that it may be stable and effective in a variety of environments .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes and proteins, often acting as an inhibitor or modulator. For instance, the piperazine ring can interact with enzymes such as proteases and kinases, altering their activity. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in the active sites of these enzymes, leading to inhibition or modulation of their catalytic functions . Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes.
Cellular Effects
The effects of tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and tyrosine kinases . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic processes. This modulation can lead to changes in cellular functions such as growth, differentiation, and response to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. These adverse effects are often related to the compound’s ability to inhibit critical enzymes and disrupt normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes pronounced only above certain concentrations.
Metabolic Pathways
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and facilitating its excretion . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites. These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects. The distribution of the compound can also be affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. For instance, localization to the nucleus can allow the compound to interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can affect cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is used in the synthesis of drugs that target specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its tert-butyl and benzyloxycarbonyl groups provide stability and enhance its solubility, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-13-11-21(12-14-22)10-9-20-17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZRCUJIBAGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650668 | |
Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302557-32-0 | |
Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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